8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
The compound 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole-quinoline core. Its structure features a 4-chlorophenyl group at position 2 and an azepane-1-carbonyl moiety at position 6. The 4-chlorophenyl group is a common pharmacophore in GABAA receptor ligands, contributing to receptor binding affinity and selectivity . The azepane-1-carbonyl substituent introduces a bulky, lipophilic group that may enhance metabolic stability or modulate subtype selectivity, particularly for α6-containing GABAA receptors, which are implicated in neuropathic pain and anxiety .
Properties
IUPAC Name |
8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2/c24-16-6-8-17(9-7-16)28-23(30)19-14-25-20-10-5-15(13-18(20)21(19)26-28)22(29)27-11-3-1-2-4-12-27/h5-10,13-14,26H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMROBQZYCZYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinolinone core, followed by the introduction of the azepane and chlorophenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmacological Properties
The pharmacological profile of 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one suggests several promising applications:
- Anticancer Activity : Research indicates that pyrazoloquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in human cancer cells such as HeLa (cervical cancer) and HepG2 (liver cancer) through mechanisms involving DNA damage and cell cycle arrest .
- Anti-inflammatory Effects : Compounds within this chemical class have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is a precursor to many diseases, including cancer and autoimmune disorders .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Anticancer Studies
A notable study investigated the cytotoxicity of various pyrazoloquinoline derivatives against multiple cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-fluorouracil. The study highlighted the compound's ability to induce apoptosis through caspase activation and reactive oxygen species (ROS) generation .
Anti-inflammatory Research
In another study focusing on inflammatory diseases, the compound was tested in vitro for its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages. The results showed a dose-dependent decrease in NO and PGE2 levels, suggesting its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research on the antimicrobial properties revealed that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial DNA gyrase, leading to impaired replication and cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazoloquinoline derivatives. Modifications at various positions on the quinoline ring or azepane moiety can enhance selectivity and potency against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C-4 with electron-withdrawing groups | Increased anticancer activity |
| Alteration of azepane ring size | Enhanced anti-inflammatory properties |
| Variation in halogen substituents | Improved antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Chlorine at Position 8 : Compounds like 8k and DK-IV-23-1 (14q) feature chloro substituents at position 8, which are associated with moderate binding affinities for GABAA receptors .
- Azepane-1-carbonyl vs.
- Deuterated Analogs : DK-I-56-1 incorporates deuterated methoxy groups, which are designed to enhance metabolic stability by slowing oxidative metabolism .
Pharmacological Activity
Table 2: Binding Affinity and Selectivity Profiles
Key Observations :
- Subtype Selectivity : The azepane-1-carbonyl group in the target compound may mimic the effects of bulky substituents (e.g., trifluoromethyl in MM-I-08), which are critical for α6-GABAA selectivity .
- Deuterated Derivatives : DK-I-56-1 shows prolonged in vivo activity due to deuterium’s kinetic isotope effect, suggesting that similar strategies could be applied to the target compound .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : The azepane-1-carbonyl group’s amide bond may reduce susceptibility to hepatic degradation compared to ester-containing analogs (e.g., ethyl esters in precursor compounds) .
Biological Activity
The compound 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Molecular Structure
- Molecular Formula : C21H23ClN2O2
- Molecular Weight : 370.88 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of azepane derivatives with substituted pyrazoles under specific conditions that may include:
- Solvents : Dichloromethane or other organic solvents.
- Catalysts : Triethylamine or similar bases to facilitate the reaction.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazoloquinolines. For instance, compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, including non-small cell lung cancer (NSCLC) models such as A549 and NCI-H522. The compound may exhibit similar properties due to its structural similarity to other effective pyrazolo compounds.
Table 1: Antiproliferative Activity of Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| P7 | A549 | 0.36 | 10x over normal cells |
| P11 | NCI-H522 | 0.25 | 12x over normal cells |
The mechanism by which pyrazoloquinolines exert their anticancer effects often involves:
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest at the G0/G1 phase.
- Kinase Inhibition : Some pyrazolo compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Other Biological Activities
In addition to anticancer properties, pyrazoloquinolines have been investigated for various other biological activities:
- Antimicrobial Activity : Some studies suggest effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds similar to pyrazoloquinolines have shown potential in reducing inflammation markers.
Study 1: Antiproliferative Activity Evaluation
A study published in Pharmaceutical Research evaluated a series of pyrazolone derivatives, including those structurally related to the compound . The results demonstrated that certain derivatives exhibited high selectivity towards cancer cells while sparing non-cancerous cells, suggesting a promising therapeutic window for further development .
Study 2: Kinase Profiling
Another investigation focused on kinase inhibition revealed that certain pyrazolo compounds effectively inhibited CDK2 and CDK9 with IC50 values indicating strong potency. This suggests that the compound may also target similar pathways due to its structural characteristics .
Q & A
Q. What are the key synthetic routes for preparing 8-(azepane-1-carbonyl)-2-(4-chlorophenyl)-pyrazoloquinolin-3-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Formation of the pyrazole ring via Mannich reactions using 4-chloro-2-(1H-pyrazol-3-yl)phenol (a common intermediate; see similar procedures in ).
- Step 2 : Introduction of the azepane-1-carbonyl group via nucleophilic acyl substitution or coupling reactions, often catalyzed by palladium (e.g., Suzuki-Miyaura coupling in ).
- Characterization : Intermediates are validated using / NMR (e.g., δ 7.63–8.06 ppm for aromatic protons in pyrazoloquinoline derivatives ), IR (e.g., 1653 cm for carbonyl groups ), and elemental analysis (e.g., deviations <0.3% for C/H/N ).
Q. How do the 4-chlorophenyl and azepane-carbonyl substituents influence the compound’s physicochemical properties?
- Methodological Answer :
- 4-Chlorophenyl : Enhances lipophilicity (logP) and may stabilize π-π stacking in crystal lattices, as seen in analogues with chlorophenyl groups . The electron-withdrawing Cl group can also modulate electronic effects in reactions.
- Azepane-carbonyl : Introduces conformational flexibility and hydrogen-bonding capacity. Similar azepane derivatives show improved solubility in polar aprotic solvents (e.g., DMSO ).
- Experimental validation : Compare HPLC retention times or solubility profiles with non-chlorinated analogues .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : Aromatic protons in the pyrazoloquinoline core appear as multiplets at δ 7.5–8.5 ppm, while the azepane protons resonate at δ 1.5–3.5 ppm (e.g., CH groups in azepane derivatives ).
- IR : Confirm carbonyl stretches (1650–1680 cm) and absence of unreacted amine groups (no N-H stretches ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How can discrepancies in elemental analysis or NMR data be resolved during structural validation?
- Methodological Answer :
- Elemental Analysis : Deviations >0.3% may indicate impurities. Purify via column chromatography (silica gel, CHCl/MeOH gradients) or recrystallization (e.g., DMF/water ).
- NMR Shifts : Unexpected peaks may arise from tautomerism (e.g., pyrazole NH tautomers) or solvent effects. Use DMSO-d to observe NH protons (e.g., δ 13.09 ppm in ).
- Cross-validation : Compare with computational predictions (DFT for shifts ).
Q. What strategies optimize reaction yields in the final cyclization step?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh) (0.02 mmol) for coupling reactions, as used in analogous quinoline syntheses .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates. For example, refluxing in MeOH/HO (10:1) achieves 43% yield in similar hybrids .
- Temperature Control : Maintain 80–100°C for 24–48 hours to ensure complete cyclization .
Q. How can molecular docking studies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with quinoline-binding pockets (e.g., sphingosine kinases ).
- Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the compound’s charge states (e.g., protonated azepane at physiological pH).
- Validation : Compare docking scores with known inhibitors (e.g., IC correlations ).
Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Design : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .
- Degradation Pathways : Acidic conditions may hydrolyze the azepane carbonyl, while basic conditions could cleave the pyrazole ring.
- Kinetics : Calculate half-life (t) using first-order kinetics. Cross-reference with Arrhenius plots for accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
